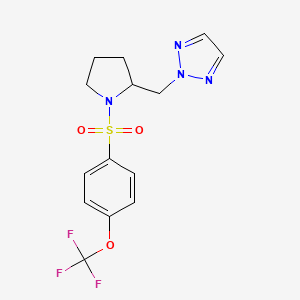
2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article presents a comprehensive review of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound contains a triazole ring , a pyrrolidine moiety , and a trifluoromethoxyphenylsulfonyl group , which contribute to its biological properties. The structural formula can be denoted as follows:
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Data
In a study involving related triazole compounds, some derivatives exhibited IC50 values as low as 1.1 µM against MCF-7 cells, indicating the potential for further development in cancer therapy .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes such as thymidylate synthase , which is crucial for DNA synthesis. Inhibition of this enzyme can lead to apoptosis in cancer cells, as it disrupts the synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA replication .
Antimicrobial Activity
Beyond anticancer properties, triazoles are known for their antimicrobial activities. The compound's structural features may enhance its interaction with microbial targets.
Table 2: Antimicrobial Activity Overview
The antimicrobial effects are attributed to the disruption of cell wall synthesis and interference with nucleic acid metabolism in bacteria.
Case Studies
Several studies have reported on the biological evaluation of triazole derivatives similar to our compound:
- Gollapudi et al. (2020) synthesized a series of triazole derivatives and tested their activity against various cancer cell lines, noting significant anticancer effects with some derivatives showing IC50 values below 50 µg/mL .
- Recent Research highlighted the development of new triazole-linked compounds with both antiproliferative and antimicrobial potential, suggesting that modifications to the triazole ring can enhance biological activity .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an antimicrobial agent . Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory responses and cancer progression.
Table 1: Biological Activity Data
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Enzyme X | 0.5 | |
| Compound B | Enzyme Y | 1.2 | |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes associated with disease pathways. For instance, studies on related triazole derivatives have shown significant enzyme inhibition activity against targets relevant to cancer and inflammation.
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit antifungal properties. A study highlighted the effectiveness of triazole hybrids against Candida auris, suggesting that structural modifications enhance their antifungal activity significantly compared to existing treatments .
Antibacterial Activity
Another study evaluated the antibacterial efficacy of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that certain modifications led to compounds with higher potency than conventional antibiotics .
Propiedades
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-3-5-13(6-4-12)25(22,23)20-9-1-2-11(20)10-21-18-7-8-19-21/h3-8,11H,1-2,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBYRSBVVDFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CN3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














